molecular formula C17H26O2 B12590982 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- CAS No. 648857-95-8

3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-

Cat. No.: B12590982
CAS No.: 648857-95-8
M. Wt: 262.4 g/mol
InChI Key: MFBACYXXZKYAGZ-UHFFFAOYSA-N
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Description

3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- is an organic compound with a complex structure that includes a nonanone backbone substituted with a methoxyphenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-methoxyacetophenone with 2-methyl-3-nonanone under acidic conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride (NaH) can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), mild temperatures.

    Substitution: Sodium hydride (NaH), anhydrous solvents, controlled temperatures.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, its interaction with microbial enzymes can disrupt cellular processes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Nonanone, 2-(benzoyloxy)-5-hydroxy-7-[(4-methoxyphenyl)methoxy]-4,6,8-trimethyl-: This compound has a similar nonanone backbone but with additional functional groups that confer different chemical properties and applications.

    4-Methoxyacetophenone: A simpler compound with a methoxyphenyl group, used as a starting material in the synthesis of 3-Nonanone, 1-(4-methoxyphenyl)-2-methyl-.

Uniqueness

3-Nonanone, 1-(4-methoxyphenyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of a nonanone backbone with a methoxyphenyl and methyl group makes it a versatile compound in various chemical reactions and research applications.

Properties

CAS No.

648857-95-8

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-methylnonan-3-one

InChI

InChI=1S/C17H26O2/c1-4-5-6-7-8-17(18)14(2)13-15-9-11-16(19-3)12-10-15/h9-12,14H,4-8,13H2,1-3H3

InChI Key

MFBACYXXZKYAGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(C)CC1=CC=C(C=C1)OC

Origin of Product

United States

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